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molecular formula C10H8FN3 B7899459 6-(3-Fluorophenyl)pyrazin-2-amine

6-(3-Fluorophenyl)pyrazin-2-amine

Cat. No. B7899459
M. Wt: 189.19 g/mol
InChI Key: UNZWMPKAHMXZKW-UHFFFAOYSA-N
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Patent
US07790728B2

Procedure details

To a 0° C. cooled stirred solution of 6-(3-fluorophenyl)pyrazin-2-ylamine (0.5 g, 2.64 mmol) in a mixture of DMSO (10 mL) and water (0.25 mL), was added N-bromosuccinimide (0.518 g, 2.90 mmol) in portions. After stirring for 5 h, the mixture was poured into water, the precipitate collected by filtration, washed with water and dried to give the title compound as a yellow solid (0.60 g, 85%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.518 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]=[C:12]([NH2:14])[CH:11]=[N:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[Br:15]N1C(=O)CCC1=O>CS(C)=O.O>[Br:15][C:9]1[N:10]=[CH:11][C:12]([NH2:14])=[N:13][C:8]=1[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CN=CC(=N1)N
Step Two
Name
Quantity
0.518 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1N=CC(=NC1C1=CC(=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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